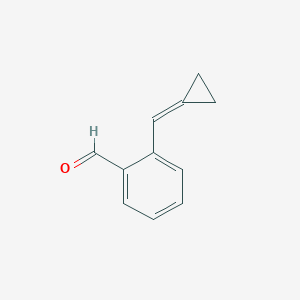

2-(Cyclopropylidenemethyl)benzaldehyde

Description

Properties

CAS No. |

111653-84-0 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

2-(cyclopropylidenemethyl)benzaldehyde |

InChI |

InChI=1S/C11H10O/c12-8-11-4-2-1-3-10(11)7-9-5-6-9/h1-4,7-8H,5-6H2 |

InChI Key |

IELXTWAHZINEPZ-UHFFFAOYSA-N |

SMILES |

C1CC1=CC2=CC=CC=C2C=O |

Canonical SMILES |

C1CC1=CC2=CC=CC=C2C=O |

Synonyms |

Benzaldehyde, 2-(cyclopropylidenemethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity Analysis

- Electronic Effects : The cyclopropylidenemethyl group in this compound likely exerts electron-withdrawing effects due to the sp²-hybridized carbon adjacent to the cyclopropane ring. This contrasts with 4-methoxybenzaldehyde, where the methoxy group donates electrons via resonance, enhancing aldehyde reactivity in nucleophilic additions .

- Hemiacetal Formation : While benzaldehyde shows low hemiacetal yields (9%), pyrimidyl-5-carbaldehyde achieves 95% due to stabilization via hydrogen bonding with the pyrimidine nitrogen . The cyclopropylidenemethyl group may offer intermediate reactivity, depending on solvent and conditions.

Preparation Methods

Ylide Preparation and Reactivity

Cyclopropylidenetriphenylphosphorane is synthesized via deprotonation of cyclopropylmethyltriphenylphosphonium salts using strong bases like n-butyllithium. The ylide reacts with 2-bromobenzaldehyde in anhydrous tetrahydrofuran (THF) at −78°C, yielding the target compound after aqueous workup.

Representative Reaction:

Optimization and Yields

-

Catalyst: No additional catalyst required.

-

Side Reactions: Competing aldol condensation of benzaldehyde is suppressed by low temperatures and inert atmospheres.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-couplings enable direct installation of cyclopropane groups onto aromatic aldehydes.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 2-iodobenzaldehyde) react with cyclopropylboronic esters in the presence of palladium catalysts.

Conditions:

Heck Reaction

Cyclopropane-containing alkenes couple with 2-iodobenzaldehyde via palladium-mediated processes.

Limitations:

Cyclopropanation of Propargyl Derivatives

Propargyl-substituted benzaldehydes undergo cyclopropanation via transition-metal catalysis.

Buchner Reaction

Diazocompounds (e.g., ethyl diazoacetate) react with 2-propargylbenzaldehyde under Rh(OAc) catalysis to form cyclopropane rings.

Reaction Scheme:

Transition-Metal-Mediated Methods

Cu(I) or Fe(II) catalysts facilitate cyclopropanation of terminal alkynes with diethylzinc.

Key Parameters:

Aldol Condensation Routes

Aldol condensation between benzaldehyde and cyclopropane-containing ketones offers an alternative pathway.

Base-Catalyzed Condensation

Cyclopropyl methyl ketone reacts with 2-nitrobenzaldehyde in the presence of NaOH.

Challenges:

Organocatalytic Asymmetric Variants

Proline-derived catalysts improve enantioselectivity but are less effective for sterically hindered substrates.

Oxidation of Alcohol Precursors

2-(Cyclopropylidenemethyl)benzyl alcohol is oxidized to the aldehyde using mild oxidizing agents.

Swern Oxidation

Oxalyl chloride and dimethyl sulfoxide (DMSO) convert the alcohol to the aldehyde at −50°C.

Conditions:

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl selectively oxidizes primary alcohols.

Advantages:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | Phosphorane | 65–72 | High selectivity | Air-sensitive reagents |

| Suzuki Coupling | Pd(PPh) | 58 | Broad substrate scope | Requires aryl halides |

| Buchner Cyclopropanation | Rh(OAc) | 50–55 | Direct cyclopropane formation | Diazocompound handling |

| Swern Oxidation | Oxalyl chloride/DMSO | 75–80 | High efficiency | Low-temperature sensitivity |

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylidenemethyl)benzaldehyde, and how can purity be optimized?

- Methodology : The compound can be synthesized via formylation of substituted benzene derivatives using cyclopropyl-containing reagents. Key steps include:

- Friedel-Crafts acylation to introduce the cyclopropylidenemethyl group.

- Oxidation of benzyl alcohols to aldehydes using MnO₂ or TEMPO/oxidative systems.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and characterize intermediates via FT-IR (aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers handle safety concerns during synthesis and handling?

- Protocol :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Spill Management : Neutralize with sodium bisulfite (for aldehyde reduction) and absorb with inert material (vermiculite).

- Toxicology : Limited data exist, but analogous aromatic aldehydes exhibit irritant properties. Pre-test dermal sensitivity using in vitro assays (e.g., EpiDerm™) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Analytical Workflow :

- NMR : ¹H NMR (δ ~9.8–10.0 ppm for aldehyde proton), ¹³C NMR (δ ~190–195 ppm for aldehyde carbon).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : For unambiguous confirmation of cyclopropyl ring geometry (if crystalline) .

- Common Artifacts : Check for oxidation byproducts (e.g., carboxylic acids) via IR or LC-MS .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving this compound?

- Experimental Design :

- Perform stopped-flow UV-Vis spectroscopy to track aldehyde reactivity in nucleophilic additions (e.g., with hydrazines).

- Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies with experimental data.

- Case Study : Discrepancies in reaction rates under acidic vs. basic conditions may arise from competing pathways (e.g., aldol condensation vs. Schiff base formation). Resolve via in situ pH monitoring and kinetic isotope effects (KIE) .

Q. What strategies mitigate steric hindrance in cyclopropyl-containing derivatives during coupling reactions?

- Optimization Approaches :

- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, which tolerate bulky substituents.

- Solvent Effects : Switch from THF to DMF to enhance solubility of sterically hindered intermediates.

- Temperature Control : Lower reaction temperatures (−20°C) to reduce undesired side reactions.

- Validation : Compare yields and byproduct profiles using GC-MS or MALDI-TOF .

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against protein targets (e.g., cytochrome P450 enzymes).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity.

- Data Interpretation : Correlate in silico results with in vitro assays (e.g., CYP450 inhibition assays) to validate predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for polar vs. nonpolar solvents?

- Resolution Workflow :

Replicate Experiments : Measure solubility in DMSO, methanol, and hexane at 25°C using gravimetric analysis.

Assess Impurities : Analyze via GC-MS to rule out residual solvents or degradation products.

Theoretical Modeling : Compare with COSMO-RS predictions to identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.